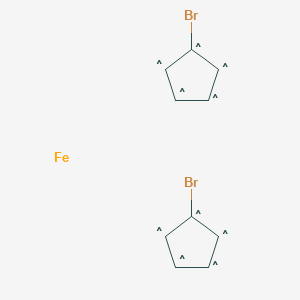
1,1'-Dibromoferrocene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibromoferrocene is a chemical compound with the molecular formula C10H8Br2Fe. It is a derivative of ferrocene, where two bromine atoms are substituted at the 1 and 1’ positions of the cyclopentadienyl rings. This compound is known for its yellow-orange solid form and has a molecular weight of 343.82 g/mol .
Preparation Methods
1,1’-Dibromoferrocene can be synthesized through several methods. One common synthetic route involves the bromination of ferrocene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination .
Industrial production methods for 1,1’-Dibromoferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1’-Dibromoferrocene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,1’-Dibromoferrocene can be substituted with other nucleophiles such as amines, thiols, or phosphines.
Oxidation and Reduction: The ferrocene core can undergo oxidation to form ferrocenium ions or reduction to form ferrocene derivatives.
Coupling Reactions: 1,1’-Dibromoferrocene can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,1’-diaminoferrocene derivative .
Scientific Research Applications
1,1’-Dibromoferrocene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-Dibromoferrocene exerts its effects is primarily through its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can interact with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
1,1’-Dibromoferrocene can be compared with other similar compounds such as:
Bromoferrocene: This compound has only one bromine atom substituted on the ferrocene core.
1,1’-Dimethylferrocene: This compound has two methyl groups substituted at the 1 and 1’ positions.
1,1’-Ferrocenedicarboxaldehyde: This compound has two formyl groups substituted at the 1 and 1’ positions.
The uniqueness of 1,1’-Dibromoferrocene lies in its dual bromine substitution, which makes it highly reactive in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8Br2Fe |
|---|---|
Molecular Weight |
343.82 g/mol |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H; |
InChI Key |
PPENAEPVSCFVJG-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)Br.[CH]1[CH][CH][C]([CH]1)Br.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


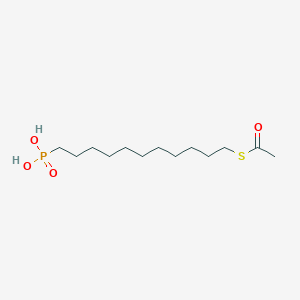
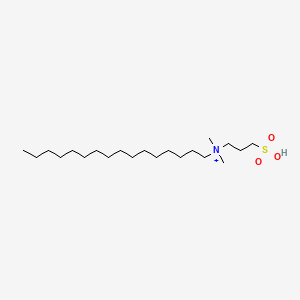

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
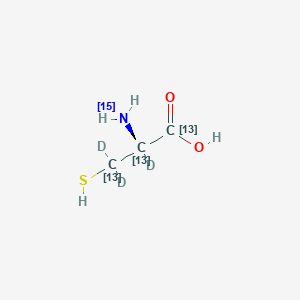
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)


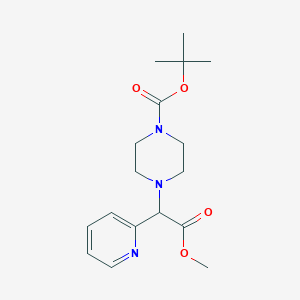
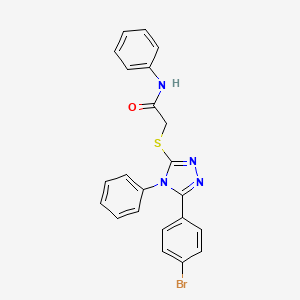
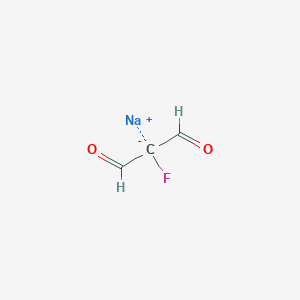
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
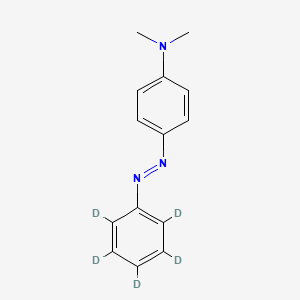
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
